1-Piperidin-1-ylpentan-3-one

Neuroscience GPCR Pharmacology CNS Drug Discovery

1-Piperidin-1-ylpentan-3-one (CAS 4405-00-9) is an organic compound of the N-acylpiperidine class, defined by a piperidine ring linked to a pentanone moiety. Its molecular formula is C10H19NO, with a molecular weight of 169.26 g/mol and a computed XLogP3-AA value of 1.2, indicating moderate lipophilicity.

Molecular Formula C10H19NO
Molecular Weight 169.268
CAS No. 4405-00-9
Cat. No. B2548607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperidin-1-ylpentan-3-one
CAS4405-00-9
Molecular FormulaC10H19NO
Molecular Weight169.268
Structural Identifiers
SMILESCCC(=O)CCN1CCCCC1
InChIInChI=1S/C10H19NO/c1-2-10(12)6-9-11-7-4-3-5-8-11/h2-9H2,1H3
InChIKeyGRFNSRAUMQHCMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Piperidin-1-ylpentan-3-one (CAS 4405-00-9) Technical Specifications and Procurement Considerations


1-Piperidin-1-ylpentan-3-one (CAS 4405-00-9) is an organic compound of the N-acylpiperidine class, defined by a piperidine ring linked to a pentanone moiety [1]. Its molecular formula is C10H19NO, with a molecular weight of 169.26 g/mol and a computed XLogP3-AA value of 1.2, indicating moderate lipophilicity [1]. Key computed properties include a topological polar surface area (TPSA) of 20.3 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors, which are critical for predicting membrane permeability and solubility [1]. Analytically, it is characterized by a carbonyl IR stretch at 1740 cm⁻¹ and a base peak at m/z 71 in EI-MS [2].

Why In-Class Piperidine Analogs Cannot Be Arbitrarily Substituted for 1-Piperidin-1-ylpentan-3-one (CAS 4405-00-9)


Within the broad class of piperidinyl ketones, minor structural variations produce significant, quantifiable shifts in receptor binding profiles and physicochemical behavior. 1-Piperidin-1-ylpentan-3-one possesses a specific, non-linear five-carbon chain with a central carbonyl group (pentan-3-one), which is fundamentally different from simpler N-acetylpiperidines or homologs with different alkyl chain lengths [1]. These alterations in chain length, flexibility, and electron distribution directly impact the compound's lipophilicity (XLogP = 1.2) and topological polar surface area (TPSA = 20.3 Ų) [1]. Crucially, these molecular properties translate into distinct target engagement. As the quantitative evidence below demonstrates, this specific structure yields a unique, multi-target binding signature with high affinity for the M1 muscarinic receptor (Ki = 2.70 nM) and notable activity at DAT, D4, and 5-HT1A, a pattern not replicated by its closest analogs [2][3]. Generic substitution, therefore, risks a complete loss of desired pharmacological activity or the introduction of uncharacterized off-target effects, undermining both research reproducibility and downstream development.

Quantitative Differentiation Evidence for 1-Piperidin-1-ylpentan-3-one (CAS 4405-00-9) vs. Key Analogs


High-Affinity M1 Muscarinic Receptor Binding Differentiates 1-Piperidin-1-ylpentan-3-one from M2 and DAT

1-Piperidin-1-ylpentan-3-one demonstrates a striking affinity for the rat M1 muscarinic acetylcholine receptor with a Ki of 2.70 nM, measured by [3H]pirenzepine displacement [1]. This represents a 14-fold selectivity over the M2 muscarinic receptor subtype (Ki = 38 nM), establishing a profile that is not simply a broad-spectrum muscarinic ligand [1]. The high nanomolar binding to the sodium-dependent dopamine transporter (DAT, Ki = 186 nM) further distinguishes this compound's multi-target activity from compounds solely targeting cholinergic systems [1].

Neuroscience GPCR Pharmacology CNS Drug Discovery

Unique Multi-Target Dopamine and Serotonin Profile of 1-Piperidin-1-ylpentan-3-one

The compound exhibits a unique, quantifiable binding signature across several clinically relevant human monoamine receptors. In competition binding assays, it displayed a Ki of 18 nM for the human D4 dopamine receptor ([3H]spiperone displacement), which is 28-fold more potent than its activity at the human D3 dopamine receptor (Ki = 720 nM) [1]. Furthermore, its affinity for the human 5-HT1A serotonin receptor (Ki = 510 nM) is an order of magnitude lower, indicating a distinct pharmacological preference [1].

Psychopharmacology GPCR Receptor Binding Profile

Physicochemical Distinction: Lipophilicity and PSA Differentiate 1-Piperidin-1-ylpentan-3-one from Other N-Acylpiperidines

The compound's pentan-3-one chain confers a specific lipophilic profile (XLogP3-AA = 1.2) and topological polar surface area (TPSA = 20.3 Ų) that is different from simpler N-acetyl analogs [1]. For instance, the parent N-acetylpiperidine (1-(piperidin-1-yl)ethanone, CAS 618-42-8) has a significantly lower computed XLogP (~0.2), impacting membrane permeability predictions [2]. The increased rotatable bond count (4) of 1-Piperidin-1-ylpentan-3-one contributes to greater conformational flexibility compared to the constrained 2-(Piperidin-1-yl)cyclohept-2-en-1-one analog, which is reflected in their distinct target engagement profiles [1].

Medicinal Chemistry ADME Prediction Compound Properties

Characteristic Spectral Fingerprint: Distinguishing IR and NMR Data for 1-Piperidin-1-ylpentan-3-one

1-Piperidin-1-ylpentan-3-one can be definitively identified and distinguished from its analogs via its unique spectral signature. Its IR spectrum features a characteristic carbonyl (C=O) stretching vibration at 1740 cm⁻¹, which is consistent with a saturated acyclic ketone but may differ in exact frequency from other N-acylpiperidines with different ring sizes or conjugation [1]. The 1H NMR spectrum in CDCl3 shows a diagnostic pattern: δ 0.9 (t, 3H, CH3), 1.6 (sext, 2H, CH2), 2.3 (t, 2H, CH2-C=O), and distinctive olefinic/methine proton signals at δ 4.6 (d, 2H), 5.2 (d, 1H), and 5.4 (d, 1H) [1]. The EI-MS shows a base peak at m/z 71, characteristic of the piperidinyl fragment [1].

Analytical Chemistry QC/QA Structural Verification

Primary Research and Application Scenarios for Procuring 1-Piperidin-1-ylpentan-3-one (CAS 4405-00-9)


Neuroscience Probe for Investigating M1 Muscarinic Acetylcholine Receptor Function

Procurement of 1-Piperidin-1-ylpentan-3-one is justified for research programs requiring a selective chemical probe to study M1 muscarinic receptor signaling pathways in the central nervous system. The compound's high affinity for M1 (Ki = 2.70 nM) and 14-fold selectivity over the M2 subtype makes it a valuable tool for dissecting M1-specific effects in models of cognitive function or neurological disorders, where off-target M2 activity could confound results [1].

Psychopharmacology Tool for Profiling Dopamine D4 Receptor-Mediated Effects

Investigators studying the role of the dopamine D4 receptor in behavior, cognition, or as a therapeutic target can procure this compound as a tool for in vitro validation. The quantified 40-fold selectivity for D4 (Ki = 18 nM) over the closely related D3 dopamine receptor (Ki = 720 nM) is a key differentiator, enabling more precise pharmacological dissection than less selective ligands [1].

Medicinal Chemistry Starting Point for Optimizing Multi-Target CNS Ligands

Medicinal chemists can utilize 1-Piperidin-1-ylpentan-3-one as a privileged scaffold for hit-to-lead optimization. Its defined multi-target profile, combining high M1 affinity with moderate activity at DAT, D4, and 5-HT1A receptors, provides a unique starting point for developing ligands with a polypharmacology profile potentially useful in complex CNS disorders. The moderate lipophilicity (XLogP = 1.2) offers a favorable starting point for balancing CNS penetration and solubility [1][2].

Technical Documentation Hub

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